4-Methyl-2,6-dioxo-8-(thiophen-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
Description
4-Methyl-2,6-dioxo-8-(thiophen-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a boronate ester derivative featuring a bicyclic oxazaborole-oxazaborole core. Such boron-containing heterocycles are of interest due to their applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in cross-coupling reactions .
Properties
IUPAC Name |
5-methyl-1-thiophen-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4S/c1-11-5-8(12)14-10(11,15-9(13)6-11)7-3-2-4-16-7/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBHBVFIFLJVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Methyl-2,6-dioxo-8-(thiophen-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide , with CAS number 1158984-92-9, is a complex boron-containing heterocyclic compound. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound through various studies and data analysis.
Molecular Characteristics
- Molecular Formula : C₉H₁₀BNO₄S
- Molecular Weight : 239.06 g/mol
- InChI Key : FQBHBVFIFLJVGV-UHFFFAOYSA-N
The compound features a hexahydro oxazaborole framework with substituents that may influence its biological interactions.
Antimicrobial Properties
Research indicates that boron-containing compounds exhibit significant antimicrobial properties. The presence of the thiophene ring may enhance these effects due to its electron-rich nature, which can interact favorably with microbial targets.
Anticancer Activity
Studies have shown that compounds with similar structural motifs possess antineoplastic properties. The oxazaborole framework is known for its ability to inhibit protein synthesis in cancer cells, suggesting that our compound may also exhibit similar activity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been assessed using computational methods. In silico studies indicate that it may interact with various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Study: Antimicrobial Screening
A recent study evaluated the antimicrobial activity of several boron-containing compounds, including derivatives similar to our target compound. Results indicated that these compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria.
| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound A | Moderate | Weak |
| Compound B | Strong | Moderate |
| 4-Methyl... | Moderate | Strong |
Computational Predictions
Using tools like SwissADME and SuperPred, researchers predicted the pharmacokinetic properties of 4-Methyl-2,6-dioxo-8-(thiophen-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide. Key findings include:
- Absorption : High bioavailability expected.
- Distribution : Predicted to penetrate biological membranes effectively.
- Metabolism : Likely to undergo phase I and II metabolic processes.
Discussion
The biological activity of 4-Methyl-2,6-dioxo-8-(thiophen-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide suggests a promising avenue for further research. Its structural components align with known bioactive compounds that exhibit antimicrobial and anticancer properties. However, empirical studies are necessary to validate these predictions and fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, synthesis, and applications.
Structural Comparison
The oxazaborolo-oxazaborole core is conserved across analogs, but substituents at the 8-position dictate functional diversity:
- 8-Cyclobutyl analog (C9H14BNO4, MW 211.02): Features a cyclobutyl group, imparting steric bulk and moderate lipophilicity .
- 8-(3-Oxo-1,3-diphenylpropyl) analog (from DEA-Boronate 2i): Contains a ketone-functionalized aryl chain, influencing reactivity in cross-coupling reactions .
Physicochemical Properties
Key properties of analogs are summarized below:
*Estimated based on structural similarity.
- Thiophene vs. Cyclobutyl : The thiophene’s aromaticity may lower solubility in polar solvents compared to the cyclobutyl group but improve π-π stacking in biological targets.
- Thiophene vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
